molecular formula C8H4Cl3N B12995879 2-Chloro-2-(2,3-dichlorophenyl)acetonitrile

2-Chloro-2-(2,3-dichlorophenyl)acetonitrile

Cat. No.: B12995879
M. Wt: 220.5 g/mol
InChI Key: DUZHRXYEQZXKDQ-UHFFFAOYSA-N
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Description

2-Chloro-2-(2,3-dichlorophenyl)acetonitrile is an organic compound with the molecular formula C8H4Cl3N. It is a derivative of acetonitrile, where the hydrogen atoms are replaced by chlorine atoms and a dichlorophenyl group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-(2,3-dichlorophenyl)acetonitrile typically involves the reaction of 2,3-dichlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields of the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-(2,3-dichlorophenyl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the nitrile group can lead to the formation of primary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used for reduction.

Major Products Formed

    Substitution Reactions: Products include substituted phenylacetonitriles.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

2-Chloro-2-(2,3-dichlorophenyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-2-(2,3-dichlorophenyl)acetonitrile involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-aminotoluene
  • 3-Chloro-4-methylaniline
  • 4-Chloro-2-methylaniline

Uniqueness

2-Chloro-2-(2,3-dichlorophenyl)acetonitrile is unique due to its specific substitution pattern and the presence of both chlorine and nitrile functional groups.

Properties

Molecular Formula

C8H4Cl3N

Molecular Weight

220.5 g/mol

IUPAC Name

2-chloro-2-(2,3-dichlorophenyl)acetonitrile

InChI

InChI=1S/C8H4Cl3N/c9-6-3-1-2-5(8(6)11)7(10)4-12/h1-3,7H

InChI Key

DUZHRXYEQZXKDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(C#N)Cl

Origin of Product

United States

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